An In-depth Technical Guide to the Dopamine D4 Receptor Affinity and Selectivity of U-101958
An In-depth Technical Guide to the Dopamine D4 Receptor Affinity and Selectivity of U-101958
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological characteristics of U-101958, with a specific focus on its high affinity and selectivity for the dopamine D4 receptor. This document synthesizes key data from published literature, details relevant experimental methodologies, and visualizes the underlying biological pathways.
Executive Summary
U-101958 is a high-affinity ligand for the human dopamine D4 receptor, demonstrating significant selectivity for this subtype over other dopamine receptors. Its pharmacological profile is complex, exhibiting partial to full agonist activity depending on the cellular context and receptor expression levels. This guide presents the quantitative binding and functional data for U-101958, outlines the protocols for key experimental assays, and illustrates the pertinent signaling pathways of the dopamine D4 receptor.
Data Presentation: Quantitative Analysis of U-101958 Affinity and Functional Activity
The following tables summarize the binding affinity and functional potency of U-101958 at the human dopamine D4.4 receptor, as determined in various studies.
Table 1: Radioligand Binding Affinity of U-101958 for the Human Dopamine D4.4 Receptor
| Compound | Radioligand | Cell Line | pKi | Ki (nM) | Reference |
| U-101958 | [3H]-spiperone | HEK293 | 8.9 ± 0.1 | ~1.26 | [1] |
pKi is the negative logarithm of the inhibition constant (Ki).
Table 2: Functional Activity of U-101958 at the Human Dopamine D4.4 Receptor (Inhibition of Forskolin-Stimulated cAMP Accumulation)
| Cell Line | Agonist Activity | pEC50 | Efficacy (relative to dopamine) | Reference |
| HEK293 | Full agonist | 8.7 ± 0.3 | ~100% | [1][2] |
| CHO | Partial agonist | 8.1 ± 0.3 | 39 ± 7% | [3] |
pEC50 is the negative logarithm of the half-maximal effective concentration.
Table 3: Selectivity Profile of U-101958
| Receptor Subtype | Binding Affinity (Ki) | Fold Selectivity vs. D4 | Notes |
| Dopamine D4 | ~1.26 nM | - | High affinity. |
| Dopamine D2 | > 2000 nM (inferred) | > 1500-fold | Based on data for the related compound U-101387. |
| Dopamine D3 | > 2000 nM (inferred) | > 1500-fold | Based on data for the related compound U-101387. |
| Serotonin Receptors | > 2000 nM (inferred) | High | Based on data for the related compound U-101387. |
| Adrenergic Receptors | > 2000 nM (inferred) | High | Based on data for the related compound U-101387. |
| Histamine Receptors | > 2000 nM (inferred) | High | Based on data for the related compound U-101387. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This protocol is adapted from standard methodologies for determining the binding affinity of a test compound through competition with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of U-101958 for the dopamine D4 receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D4.4 receptor.
-
Radioligand: [3H]-spiperone.
-
Test Compound: U-101958.
-
Non-specific Binding Control: (+)-Butaclamol or another suitable high-affinity antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Scintillation Cocktail.
-
96-well plates and filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D4 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A range of concentrations of the test compound (U-101958).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of a suitable antagonist (e.g., 10 µM (+)-butaclamol).
-
Cell membrane suspension.
-
-
Initiation of Reaction: Add [3H]-spiperone at a concentration near its Kd to all wells. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Inhibition of Forskolin-Stimulated Cyclic AMP (cAMP) Accumulation
This assay measures the functional activity of U-101958 by quantifying its effect on the intracellular second messenger cAMP.
Objective: To determine the EC50 and efficacy of U-101958 at the dopamine D4 receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human dopamine D4.4 receptor.
-
Test Compound: U-101958.
-
Stimulant: Forskolin.
-
Phosphodiesterase Inhibitor: e.g., IBMX (3-isobutyl-1-methylxanthine).
-
Cell Culture Medium.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Culture: Plate the cells in a suitable multi-well plate and grow to near confluency.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C to prevent cAMP degradation.
-
Treatment: Add varying concentrations of the test compound (U-101958) to the wells, followed by the addition of a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase. Include control wells with only forskolin (100% stimulation) and basal wells (no forskolin or test compound).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Quantification: Lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP levels using the chosen detection method (e.g., fluorescence, luminescence, or colorimetric).
-
Data Analysis:
-
Normalize the data to the response induced by forskolin alone.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration.
-
Determine the EC50 and the maximal effect (Emax) by non-linear regression analysis.
-
Compare the Emax of U-101958 to that of a reference full agonist (e.g., dopamine) to determine its relative efficacy.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of U-101958.
Dopamine D4 Receptor Signaling Pathways
Caption: Dopamine D4 receptor signaling cascades.
Experimental Workflow for Determining Receptor Binding Affinity
Caption: Workflow for radioligand binding assay.
Logical Relationship of U-101958's Functional Activity
Caption: U-101958 functional activity context.
References
- 1. Serotonin 5-HT1A, 5-HT2A and dopamine D2 receptors strongly influence prefronto-hippocampal neural networks in alert mice: Contribution to the actions of risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
